6-Amino-naphthalene-1-carboxylic acid
Overview
Description
6-Amino-naphthalene-1-carboxylic acid is a compound with the molecular formula C11H9NO2 . It is also known by other synonyms such as 6-amino-1-naphthoic acid and 6-AMINO-NAPHTHALENE-1-CARBOXYLIC ACID .
Synthesis Analysis
A visible-light-driven synthesis of N-heteroaromatic carboxylic acids by thiolate-catalysed carboxylation of C (sp²)–H bonds using CO2 has been reported . This method operates under mild and transition-metal-free reaction conditions, is tolerant of a wide range of functional groups, and is scalable .Molecular Structure Analysis
The molecular structure of 6-Amino-naphthalene-1-carboxylic acid can be represented by the InChI string: InChI=1S/C11H9NO2/c12-8-4-5-9-7 (6-8)2-1-3-10 (9)11 (13)14/h1-6H,12H2, (H,13,14) .Physical And Chemical Properties Analysis
6-Amino-naphthalene-1-carboxylic acid has a molecular weight of 187.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 63.3 Ų .Scientific Research Applications
Bio-imaging and Fluorescent Bioactive Compounds Synthesis
6-Amino-naphthalene-1-carboxylic acid derivatives, including naphthalic anhydride and naphthalimide derivatives, have been synthesized for potential applications in bio-imaging studies and as intermediates for new fluorescent bioactive compounds. Their photophysical properties, such as fluorescence quantum yield, show positive solvatochromism, making them suitable for various solvent environments. This indicates their potential as versatile fluorescent markers for bio-imaging applications and for the synthesis of fluorescent bioactive compounds with specific photophysical characteristics (Nicolescu et al., 2020).
Synthesis of Polysubstituted Naphthalene Derivatives
Functionalized 1-amino-2-naphthalenecarboxylic acid derivatives have been synthesized using a novel benzannulation process mediated by hypervalent iodine(III). This method features a broad substrate scope, good functional group tolerance, and mild reaction conditions without the use of heavy metals, presenting a valuable approach for the synthesis of diverse naphthalene derivatives potentially applicable in various fields of chemical research (Gao et al., 2013).
Advanced Materials Development
The synthesis of a novel naphthylamine-derived aromatic dicarboxylic acid demonstrates its utility in producing high glass-transition temperature (Tg) and organosoluble poly(amine−hydrazide)s and poly(amine−1,3,4-oxadiazole)s. These materials, characterized by their solubility in common organic solvents, ability to form transparent and flexible films, and high Tg, indicate their potential for application in blue-light-emitting materials and other advanced material science applications (Liou et al., 2006).
Environmental Remediation and Energy Harvesting
Amino acids have been utilized to actively control the amphiphilicity and consequent assembly mode of a self-assembling core molecule, demonstrating a novel method for the creation of supramolecular materials with applications in environmental remediation, energy harvesting, and biomedicine. This approach enables temporal regulation of the formation of nanostructures and their transient electronic conductivity, showcasing the potential for the development of responsive materials capable of adapting to environmental signals (Kumar et al., 2018).
Semiconductor Research
Research into the electrochemical behavior of related naphthalene compounds, such as naphthalene 1-nitro-6-sulfonic acid, sheds light on their reduction processes, which could inform the development of new semiconductor materials and electrochemical sensors. Understanding these processes is crucial for advancing the fields of materials science and electrochemical analysis (Konarev, 2021).
Safety And Hazards
Future Directions
Naphthalene-based dicarboxylate acid is a common aromatic carboxylic acid ligand. Two carboxyl groups of 2,6-naphthalene dicarboxylate (NDC) are located on both sides of the naphthalene ring and have small steric hindrance . This suggests potential future directions in the development of 2D metal–organic frameworks (MOFs)-based materials .
Relevant Papers Several papers were found relevant to 6-Amino-naphthalene-1-carboxylic acid. For instance, a paper titled “The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review” discusses the synthesis of nitrogen naphthoquinones derivatives and their biological effect associated with redox properties and other mechanisms . Another paper titled “Enaminone-based carboxylic acids as novel non-classical carbonic” discusses the preparation of nitrogen naphthoquinones derivatives .
properties
IUPAC Name |
6-aminonaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZZOAKPXZMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633863 | |
Record name | 6-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-naphthoic acid | |
CAS RN |
32018-89-6 | |
Record name | 6-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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